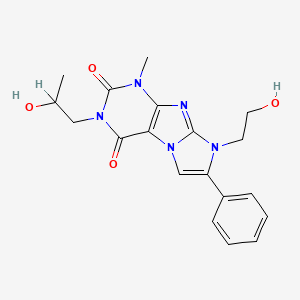
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-(2-hydroxyethyl)-3-(2-hydroxypropyl)-1-methyl-7-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-(2-hydroxyethyl)-3-(2-hydroxypropyl)-1-methyl-7-phenyl- is a complex organic compound that belongs to the class of imidazo-purines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate purine derivatives, cyclization reactions can be employed to form the imidazo ring.
Substitution Reactions: Functional groups such as hydroxyethyl, hydroxypropyl, and phenyl groups can be introduced through substitution reactions using suitable reagents and catalysts.
Reaction Conditions: These reactions often require specific conditions such as controlled temperature, pH, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, alkylation, and acylation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives have various applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives involves interactions with specific molecular targets, such as:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione: Basic structure without additional functional groups.
8-(2-Hydroxyethyl)-1H-imidazo(2,1-f)purine-2,4(3H,8H)-dione: Lacks the hydroxypropyl and phenyl groups.
3-(2-Hydroxypropyl)-1H-imidazo(2,1-f)purine-2,4(3H,8H)-dione: Lacks the hydroxyethyl and phenyl groups.
Uniqueness
The uniqueness of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-(2-hydroxyethyl)-3-(2-hydroxypropyl)-1-methyl-7-phenyl- lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
85592-18-3 |
|---|---|
Molekularformel |
C19H21N5O4 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
6-(2-hydroxyethyl)-2-(2-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H21N5O4/c1-12(26)10-24-17(27)15-16(21(2)19(24)28)20-18-22(8-9-25)14(11-23(15)18)13-6-4-3-5-7-13/h3-7,11-12,25-26H,8-10H2,1-2H3 |
InChI-Schlüssel |
IEBGBVWJCFRYHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C(=O)C2=C(N=C3N2C=C(N3CCO)C4=CC=CC=C4)N(C1=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















